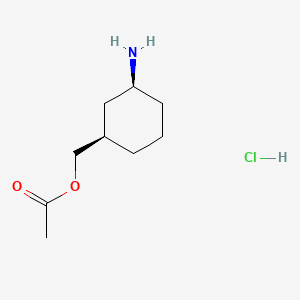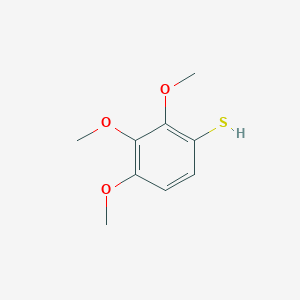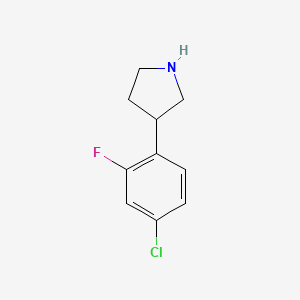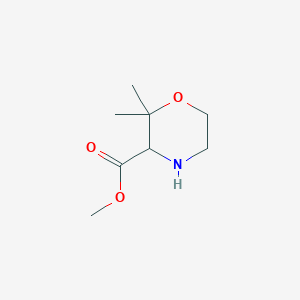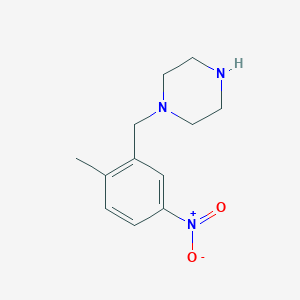
4-Methyl-3-(piperazin-1-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methyl-5-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 2-methyl-5-nitrophenyl group attached to the piperazine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. The use of continuous flow reactors can improve the efficiency and scalability of the synthesis, reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-5-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-[(2-methyl-5-nitrophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Due to its potential biological activities, 1-[(2-methyl-5-nitrophenyl)methyl]piperazine is of interest in medicinal chemistry. It can be used as a scaffold for the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
1-[(2-methyl-5-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(2-methyl-5-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[(2-methyl-5-nitrophenyl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-[(2-methyl-5-nitrophenyl)methyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a piperazine ring.
The uniqueness of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine lies in its specific combination of the piperazine ring and the 2-methyl-5-nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(2-methyl-5-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)8-11(10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
GQRPXDJSFFNKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


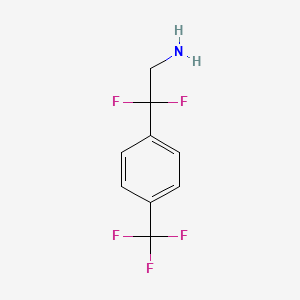
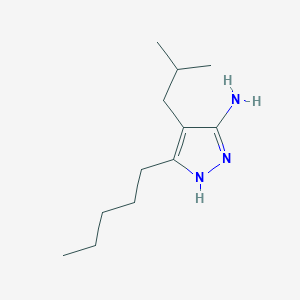

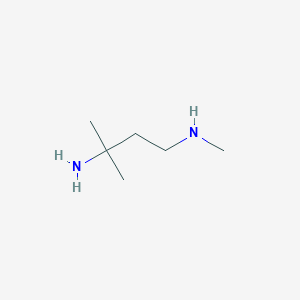
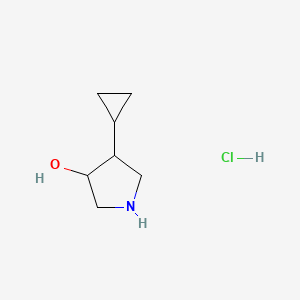
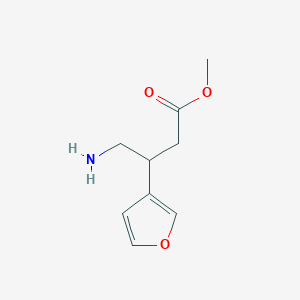
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)
